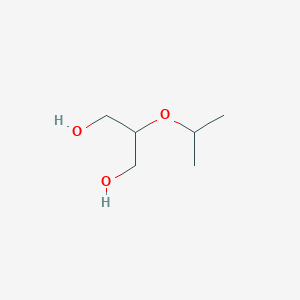
Glycerol alpha-isopropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol alpha-isopropyl ether is an organic compound belonging to the class of glycerol ethers. It is characterized by the presence of an isopropyl group attached to the glycerol backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycerol alpha-isopropyl ether can be synthesized through several methods. One common approach involves the etherification of glycerol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 100°C. Another method involves the use of glycidol as a starting material, which undergoes a ring-opening reaction with isopropyl alcohol to form the desired ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of heterogeneous catalysts to enhance the reaction rate and selectivity. Additionally, the purification of the final product is achieved through distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Glycerol alpha-isopropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Glycerol alpha-isopropyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is utilized in the production of surfactants, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of glycerol alpha-isopropyl ether involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cell membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Glycerol alpha-methyl ether
- Glycerol alpha-ethyl ether
- Glycerol alpha-butyl ether
Uniqueness
Glycerol alpha-isopropyl ether is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to other glycerol ethers, it offers a balance of hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. Its unique reactivity and stability also contribute to its versatility in various chemical and industrial processes .
Propiedades
Número CAS |
73757-65-0 |
|---|---|
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2-propan-2-yloxypropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
TZVGNDWIPYNINU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



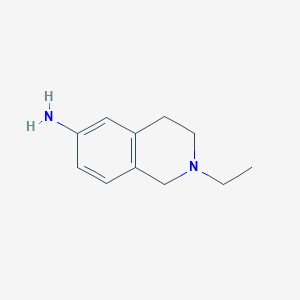
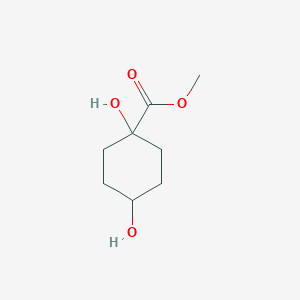
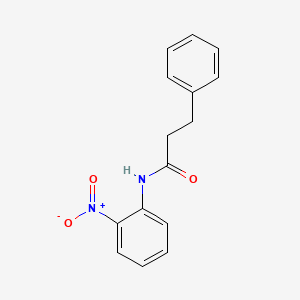

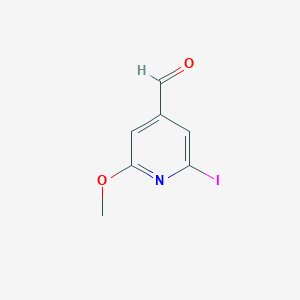
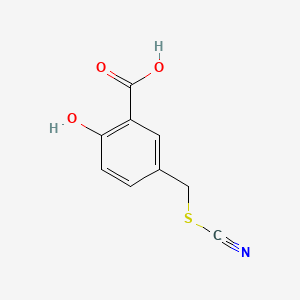
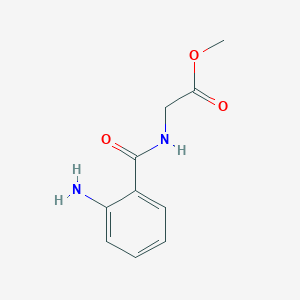
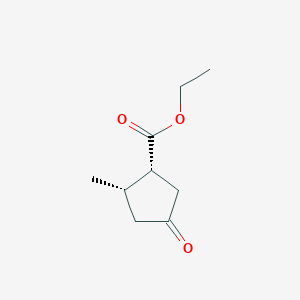

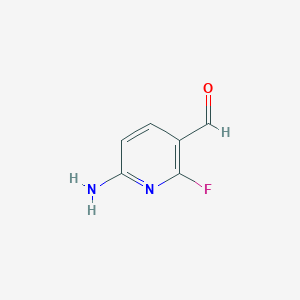

![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
